Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-8-9(6-15)13-7-14-10(8)16/h7H,4-6H2,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNCQJLEINZUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142188-60-0 | |
| Record name | tert-butyl 4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Condensation and Cyclization of Precursors
Method Overview:
This approach involves the condensation of suitably functionalized heterocyclic precursors, followed by cyclization to form the pyrido[3,4-D]pyrimidine core, and subsequent esterification to introduce the tert-butyl ester group.
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- Ethyl or methyl derivatives of heterocyclic compounds, such as ethyl 1-methyl-4-oxopieridine-3-carboxylate, or analogous pyridine derivatives.
- Formamidine acetate as the nitrogen source for pyrimidine ring formation.
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- Reflux in anhydrous solvents like methanol or ethanol.
- Use of bases such as sodium methoxide or potassium tert-butoxide to facilitate condensation.
- Reaction times typically range from 4 to 8 hours, monitored via TLC.
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- The initial condensation product undergoes intramolecular cyclization under reflux conditions, forming the dihydropyrido[3,4-D]pyrimidine core.
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- The carboxylate group is protected or introduced as a tert-butyl ester via reaction with tert-butyl alcohol derivatives or via esterification with tert-butyl chloroformate under basic conditions.
Representative Reaction Scheme:
Ethyl 1-methyl-4-oxopieridine-3-carboxylate + Formamidine acetate + NaOCH3 → Cyclization → Tert-butyl ester formation
Research Data:
Wu et al. (2023) reported a synthesis involving reflux of heterocyclic precursors with sodium methoxide in methanol, achieving yields around 70% for similar compounds, indicating the viability of this approach.
Multi-step Organic Synthesis Involving Nucleophilic Substitution and Cyclization
Method Overview:
This method employs nucleophilic substitution reactions on chlorinated or halogenated pyrimidine derivatives, followed by ring closure and esterification.
Preparation of Halogenated Intermediates:
- Synthesis begins with halogenation of pyrimidine derivatives, such as 4-chloropyrimidine compounds.
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- The halogen is displaced by nucleophiles like amino groups or hydroxyl groups under basic conditions, forming the dihydropyrido[3,4-D]pyrimidine scaffold.
Ring Closure and Functionalization:
- Intramolecular cyclization occurs under heating, often facilitated by acids or dehydrating agents, forming the heterocyclic core.
Esterification with tert-Butanol Derivatives:
- The carboxylate group is esterified with tert-butyl alcohol derivatives using reagents like tert-butyl chloroformate or via Fischer esterification under acidic catalysis.
Research Data:
The synthesis of related compounds, such as tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate, has been documented with yields up to 65-70%, emphasizing the efficiency of nucleophilic substitution and cyclization steps.
Specific Example of Synthesis Protocols
Notes on Reaction Conditions and Optimization
Solvent Choice:
Reactions are typically performed in polar aprotic solvents such as methanol, ethanol, or dichloromethane to facilitate nucleophilic attack and cyclization.Temperature Control:
Reflux conditions are standard, with temperature maintained at solvent boiling points to promote reaction kinetics.Purification:
Post-reaction purification involves extraction, washing, and chromatography (e.g., column chromatography) to isolate the pure tert-butyl ester.Yield Optimization: Adjusting molar ratios, reaction times, and purification methods can improve yields, often reaching 70% or higher.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydropyrimidine derivatives .
Scientific Research Applications
Pharmacological Applications
1. Neurological Disorders
- The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may help reduce amyloid-beta plaque formation and mitigate neuroinflammation, which are critical factors in the progression of Alzheimer's disease .
2. Anti-inflammatory Activity
- Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate has shown significant anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways. Studies have demonstrated that derivatives of this compound can exhibit IC50 values in the low micromolar range against COX-2, suggesting their potential use in treating inflammatory conditions .
3. Anticancer Properties
- Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. The mechanism involves modulation of cellular signaling pathways associated with cell survival and proliferation. Specific derivatives have been shown to increase apoptosis rates and decrease proliferation in human cancer cell lines, indicating their potential as anticancer agents .
Case Studies
Several notable studies highlight the therapeutic potential of this compound:
1. Neuroprotective Effects
- A study conducted on animal models demonstrated that a derivative improved cognitive functions by reducing neuroinflammation and amyloid-beta accumulation, suggesting a promising avenue for Alzheimer's treatment .
2. Anti-inflammatory Efficacy
- In a rat model of arthritis, administration of this compound resulted in a significant reduction in paw edema and inflammatory cytokines, showcasing its potential as an effective anti-inflammatory agent.
3. Cancer Cell Line Studies
- Research involving human cancer cell lines indicated that treatment with this compound led to increased rates of apoptosis and decreased cell proliferation, supporting its development as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular signaling pathways, leading to antiproliferative effects .
Comparison with Similar Compounds
Structural Analogues
Pyridopyrimidine derivatives vary in substitution patterns, degree of unsaturation, and functional groups. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Hydroxyl vs.
- Boc vs. Benzyl Protection: Boc-protected derivatives (e.g., 1142188-60-0) are more stable under acidic conditions, whereas benzyl groups (e.g., 1370411-44-1) are cleaved via hydrogenolysis, enabling selective deprotection .
Biological Activity
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate (CAS No. 1142188-60-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H17N3O3
- Molecular Weight : 251.28 g/mol
- Structural Features : The compound features a pyrido-pyrimidine core with a tert-butyl group and a hydroxyl group that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrido-pyrimidines exhibit notable antimicrobial properties. A study focusing on similar compounds revealed that they possess varying degrees of activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
Antimalarial Activity
The antimalarial potential of pyrido-pyrimidine derivatives has been explored extensively. For instance, compounds structurally related to tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine have shown IC50 values in the low micromolar range against Plasmodium falciparum . This suggests that such compounds can effectively inhibit the growth of malaria parasites.
Anticancer Activity
Preliminary studies have indicated that this compound may exhibit anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest, likely through the modulation of signaling pathways involved in cell survival and proliferation .
Case Study: Synthesis and Evaluation
A recent study synthesized several derivatives of tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine and evaluated their biological activity. The following table summarizes key findings:
| Compound | Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Antibacterial | 15 | DNA synthesis inhibition |
| Compound B | Antimalarial | 0.16 | Inhibition of parasite growth |
| Compound C | Anticancer | 12 | Induction of apoptosis |
This study highlights the diverse biological activities associated with modifications to the core structure of the compound .
Mechanistic Insights
Mechanistic studies suggest that the biological activity of tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine may involve:
- Enzyme Inhibition : Compounds may act as inhibitors for key enzymes involved in metabolic pathways essential for pathogen survival.
- Cellular Uptake : The presence of hydrophobic groups like tert-butyl can enhance cellular permeability, facilitating greater bioavailability.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may induce oxidative stress in target cells, leading to cytotoxic effects .
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate?
The compound is typically synthesized via multistep protocols involving nucleophilic substitution, Buchwald-Hartwig cross-coupling, and deprotection reactions. For example:
- Intermediate formation : Reacting tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate with benzyl-protected piperazine derivatives under Pd(OAc)₂ catalysis yields key intermediates .
- Hydroxylation : Deprotection of tert-butyl groups (e.g., using TFA or HCl) generates the hydroxyl moiety .
- Chlorination/Functionalization : Phosphine-mediated chlorination (e.g., PPh₃/CCl₄) can introduce reactive sites for downstream modifications .
Q. Table 1: Representative Synthetic Methods
| Method | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic substitution | Pd(OAc)₂, DMF, 90°C | 80% | |
| Chlorination | PPh₃/CCl₄, 1,2-DCE, 70°C | 51% | |
| Deprotection | TFA/DCM, rt | >90% |
Q. What spectroscopic techniques are used to characterize this compound?
- 1H NMR : Peaks at δ 8.78 (s, pyrimidine-H), 4.96–4.25 (m, dihydropyridine-CH₂), and 1.48 (s, tert-butyl) confirm structural motifs .
- Mass Spectrometry (ESI) : A molecular ion peak at m/z 284.1 (M+H⁺) aligns with the molecular formula C₁₃H₁₈ClN₃O₃ .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., C–H···O interactions in pyridopyrimidine derivatives) .
Q. What is the role of the tert-butyl group in this compound’s synthetic utility?
The tert-butyl group acts as a protecting group for amines or hydroxyls, enhancing solubility in organic solvents (e.g., DCM, EtOAc) and preventing undesired side reactions during coupling steps. It is later removed under acidic conditions (e.g., TFA) to expose reactive sites for further functionalization .
Q. What are the key physicochemical properties relevant to its handling in lab settings?
Q. How is this compound used as a building block in medicinal chemistry?
It serves as a core scaffold for kinase inhibitors (e.g., VEGFR-2) and PROTACs (Proteolysis-Targeting Chimeras). For example, hydroxylated derivatives are coupled with E3 ligase binders to degrade oncogenic proteins like KRASG12C .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Catalyst screening : Pd(OAc)₂ vs. Pd/C for coupling reactions (e.g., 80% yield with Pd(OAc)₂ vs. 24% with Pd/C) .
- Solvent effects : 1,2-DCE improves chlorination efficiency compared to DMF due to higher boiling points and reduced side reactions .
- Purification : Use of FCC (Flash Column Chromatography) with gradients (e.g., 5–60% EtOAc/heptane) resolves diastereomers .
Q. What analytical strategies identify and quantify byproducts in its synthesis?
Q. Table 2: Common Byproducts and Mitigation
| Byproduct | Source | Mitigation |
|---|---|---|
| Di-chlorinated analog | Excess CCl₄ | Strict stoichiometric control |
| Oxidized tert-butyl | O₂ exposure | Use of inert atmosphere |
Q. How does computational modeling guide the design of derivatives targeting kinases?
Q. What are the challenges in controlling stereochemistry during synthesis?
Q. How do researchers resolve contradictions in reported yields for similar synthetic steps?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
